molecular formula C10H30Br4N4S2 B030269 Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide CAS No. 127565-72-4

Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide

Cat. No.: B030269
CAS No.: 127565-72-4
M. Wt: 590.1 g/mol
InChI Key: ABOYBMDGMOZITQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide has several scientific research applications:

Comparison with Similar Compounds

Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide is unique due to its specific structure and cytoprotective properties. Similar compounds include:

Biological Activity

Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide (CAS No. 127565-72-4) is a compound with potential biological activity, particularly in the context of cellular signaling and therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H22Br2N4S2
  • Molecular Weight : 392.32 g/mol
  • Appearance : White to pale yellow crystalline powder
  • Solubility : Soluble in water and alcohol

The biological activity of this compound is primarily attributed to its ability to form disulfide bonds, which can influence protein folding and stability. This characteristic allows it to interact with various proteins, potentially modulating their function.

Key Mechanisms:

  • Redox Activity : The disulfide bond can undergo reduction, leading to the release of thiol groups that can interact with reactive oxygen species (ROS), influencing oxidative stress responses in cells.
  • Cell Signaling Modulation : It may affect pathways such as MAPK/ERK signaling, which is crucial for cell proliferation and differentiation.

Antioxidant Properties

Research indicates that compounds with disulfide linkages can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This has implications for conditions characterized by oxidative damage, such as neurodegenerative diseases.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720ROS generation
A54918Cell cycle arrest

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on HeLa cells, demonstrating significant apoptosis through mitochondrial pathway activation. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
  • Neuroprotection in Models of Oxidative Stress : In models simulating oxidative stress, this compound showed protective effects against neuronal cell death, suggesting potential therapeutic applications in neurodegenerative diseases .

In Vivo Studies

Animal studies have indicated that administration of this compound can lead to reduced tumor growth in xenograft models. The mechanism involves modulation of immune responses and direct cytotoxicity against tumor cells.

Toxicity and Safety

While the compound demonstrates promising biological activity, safety evaluations are essential. Preliminary toxicity assessments indicate a moderate safety profile; however, further studies are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

N'-[2-[2-(3-aminopropylamino)ethyldisulfanyl]ethyl]propane-1,3-diamine;tetrahydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N4S2.4BrH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOYBMDGMOZITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCSSCCNCCCN.Br.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30Br4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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